molecular formula C7H5BrFNO3 B2514801 2-Bromo-4-fluoro-1-methoxy-3-nitrobenzene CAS No. 1805420-95-4

2-Bromo-4-fluoro-1-methoxy-3-nitrobenzene

Cat. No. B2514801
CAS RN: 1805420-95-4
M. Wt: 250.023
InChI Key: FJVFMAGJMFDUOK-UHFFFAOYSA-N
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Description

“2-Bromo-4-fluoro-1-methoxy-3-nitrobenzene” is a chemical compound with the empirical formula C7H5BrFNO3 . It is used as a building block for fused aromatic and heteroaromatic compounds .


Synthesis Analysis

The synthesis of such compounds often involves multiple steps. For instance, nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase . Nitro compounds can also be prepared by displacement reactions with nitrite ions .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4-fluoro-1-methoxy-3-nitrobenzene” can be represented by the SMILES string [O-]N+c1ccc(Br)cc1F . The InChI key is VQCWSOYHHXXWSP-UHFFFAOYSA-N .


Chemical Reactions Analysis

The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This is in accord with the high dipole moments of nitro compounds .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 84-88 °C . It has a molecular weight of 220.00 .

Scientific Research Applications

Synthetic Chemistry and Organic Synthesis

Materials Science and Organic Electronics

Mechanism of Action

properties

IUPAC Name

3-bromo-1-fluoro-4-methoxy-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c1-13-5-3-2-4(9)7(6(5)8)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVFMAGJMFDUOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluoro-1-methoxy-3-nitrobenzene

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